Teicoplanin A2-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

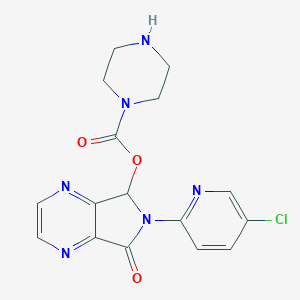

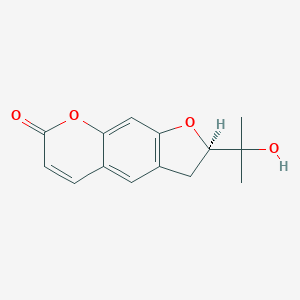

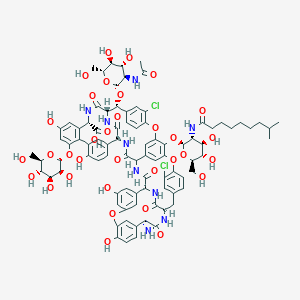

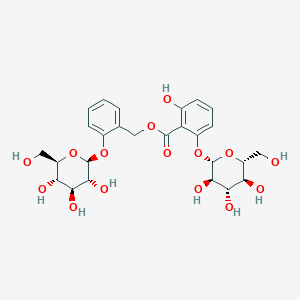

Teicoplanin A2-2 is a glycopeptide antibiotic that has been used in the treatment of serious gram-positive bacterial infections since the early 1980s. This compound is a semi-synthetic derivative of the natural product teicoplanin, which is produced by the actinomycete Actinoplanes teichomyceticus. This compound is a broad-spectrum antibiotic that has been used to treat a range of serious bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.

Wissenschaftliche Forschungsanwendungen

Drug Development and Catalytic Applications : Teicoplanin A2-2 serves as a potential candidate in drug development, particularly in the area of catalytic, site-selective phosphorylation. This application is crucial in creating more effective pharmaceuticals (Han & Miller, 2013).

Antibiotic Properties and Therapeutic Outcomes : As a multicomponent antibiotic produced through fermentation, this compound contains multiple active substances with diverse fatty acid and amino acid compositions. These variations can significantly impact the therapeutic outcomes in treating critically ill patients, especially in infections caused by Gram-positive bacteria (Brink et al., 2014).

Therapeutic Drug Monitoring : The development of LC-MS/MS methods for determining teicoplanin concentration in human plasma is vital for therapeutic drug monitoring. This is particularly important in treating infections with multi-resistant bacteria like MRSA and vancomycin-resistant enterococcus (Kim et al., 2016).

Production Improvement : Research has been conducted to improve the production of this compound by Actinoplanes teichomyceticus through strain improvement. This is essential for increasing the productivity and availability of this antibiotic for clinical use (Jin et al., 2001).

Binding Affinity Studies : Studies on the binding affinity of this compound for human serum albumin have shown that a significant portion of its components are bound to serum albumin. This is important for understanding its distribution and efficacy in the human body (Assandri & Bernareggi, 2004).

Metabolism and Assay Methods : Investigations into the metabolism of this compound in humans revealed minimal metabolic transformation, with only about 5% undergoing metabolic changes. Moreover, HPLC assays have been developed to monitor its components in biological fluids, which are crucial for clinical applications and understanding the pharmacokinetics of the drug (Bernareggi et al., 1992; Jehl et al., 1988).

Wirkmechanismus

Target of Action

Teicoplanin A2-2, also known as Teichomycin A2 factor 2, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The compound’s primary target is the peptidoglycan in the bacterial cell wall . Peptidoglycan is a crucial component of the bacterial cell wall that provides structural integrity.

Mode of Action

This compound operates by inhibiting the synthesis and polymerization of peptidoglycan, a critical component of the bacterial cell wall . It binds to the D-Ala-D-Ala terminus of the pentapeptide substrate via hydrogen bonds, thereby inhibiting the formation of the peptidoglycan chains . This interaction disrupts the cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The biosynthesis of this compound involves a complex interplay of structural, regulatory, and resistance genes . The compound is primarily formed by bacteria as a blend of A2-1 through A2-5 lipoforms, which have different fatty acid chains attached to the N-acetyl-β-D-glucosamine residue . The antibiotic mechanism of this compound is similar to that of vancomycin, another glycopeptide .

Pharmacokinetics

This compound exhibits a triexponential elimination pattern with half-lives of 0.4 to 1.0, 9.7 to 15.4, and 83 to 168 hours . The compound is predominantly eliminated by the kidneys, with only 2 to 3% of an intravenously administered dose being metabolized . The total clearance is 11 ml/h/kg, and steady state is reached slowly, with 93% being achieved after 14 days of repeated administration .

Result of Action

The inhibition of peptidoglycan synthesis by this compound leads to the disruption of the bacterial cell wall, resulting in bacterial cell death . This makes it an effective treatment for serious infections caused by multidrug-resistant Gram-positive bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in aqueous solution, this compound has been found to self-associate, forming a globular macromolecular assembly . This self-association could potentially influence the compound’s action, efficacy, and stability .

Safety and Hazards

As per the safety data sheet, Teicoplanin A2-2 should not be released into the environment . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Teicoplanin A2-2 involves the coupling of a disaccharide moiety with a heptapeptide moiety. The disaccharide moiety is synthesized separately and then coupled with the heptapeptide moiety using chemical methods.", "Starting Materials": [ "Glucose", "N-acetylglucosamine", "L-Aspartic acid", "L-Valine", "L-Asparagine", "L-Ornithine", "L-Alanine", "Protecting groups", "Coupling reagents", "Sodium borohydride", "Hydrochloric acid", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "Pyridine", "Acetonitrile", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Protection of hydroxyl groups on glucose and N-acetylglucosamine using protecting groups", "Activation of N-acetylglucosamine with coupling reagents", "Coupling of N-acetylglucosamine with glucose", "Protection of amine groups on L-Aspartic acid, L-Valine, L-Asparagine, and L-Ornithine using protecting groups", "Coupling of protected amino acids with heptapeptide backbone using coupling reagents", "Deprotection of hydroxyl and amine groups using sodium borohydride and hydrochloric acid", "Removal of protecting groups using triethylamine and dimethylformamide", "Purification of Teicoplanin A2-2 using column chromatography with pyridine, acetonitrile, and water as eluents" ] } | |

CAS-Nummer |

91032-26-7 |

Molekularformel |

C88H97Cl2N9O33 |

Molekulargewicht |

1879.7 g/mol |

IUPAC-Name |

(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-33(2)8-6-4-5-7-9-60(108)94-68-74(113)71(110)58(31-101)129-87(68)132-78-55-25-40-26-56(78)126-52-17-13-38(23-47(52)90)77(131-86-67(92-34(3)103)73(112)70(109)57(30-100)128-86)69-84(121)98-66(85(122)123)45-28-42(105)29-54(127-88-76(115)75(114)72(111)59(32-102)130-88)61(45)44-22-37(12-14-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-20-41(104)27-43(21-39)124-53-24-36(11-15-50(53)107)62(91)80(117)93-48(79(116)95-64)19-35-10-16-51(125-55)46(89)18-35/h10-18,20-29,33,48,57-59,62-77,86-88,100-102,104-107,109-115H,4-9,19,30-32,91H2,1-3H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |

InChI-Schlüssel |

GHOXVFYORXUCPY-VYTRGSBVSA-N |

Isomerische SMILES |

CC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

SMILES |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Kanonische SMILES |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Aussehen |

White solid |

Andere CAS-Nummern |

91032-26-7 |

Synonyme |

34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(8-methyl-1-oxononyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl-ristomycin A aglycone |

Herkunft des Produkts |

United States |

Q & A

A: Teicoplanin A2-2 exerts its antibacterial activity by inhibiting cell wall peptidoglycan synthesis. [] It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. [] This binding prevents the transglycosylation and transpeptidation reactions necessary for peptidoglycan cross-linking, ultimately leading to bacterial cell death.

A: this compound is a complex glycopeptide antibiotic with a molecular weight of approximately 1882 g/mol. [] It features a heptapeptide backbone with attached sugar moieties. [] While its exact molecular formula can vary slightly due to the presence of different fatty acid chains, the core structure remains consistent. Further structural insights can be obtained from X-ray crystallography data. [, ]

A: While this compound itself is not typically employed as a catalyst, its unique structure and binding properties have been exploited in the development of peptide-based catalysts. [] Researchers have successfully designed catalysts that mimic this compound's interaction with its target, enabling site-selective phosphorylation of the antibiotic itself. [, ] This strategy showcases the potential of utilizing this compound as a scaffold for developing novel catalysts.

A: Molecular dynamic simulations have played a crucial role in understanding the binding modes of this compound. [] These simulations provide insights into the inter- and intramolecular forces governing chiral recognition processes involving this compound as a chiral selector. [] Such studies contribute to a deeper understanding of the compound's interactions and potential applications in chiral separations.

A: Modifications to the this compound structure can significantly impact its activity. For instance, removing the acetylglucosamine moiety creates a derivative with enhanced activity against coagulase-negative staphylococci. [] Further modifications, like introducing an amide group, can enhance activity against specific bacterial strains, including VanA enterococci. [] These findings underscore the importance of SAR studies in optimizing this compound derivatives for therapeutic applications.

A: While this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, resistance has been observed. Some Staphylococcus haemolyticus strains display resistance to Teicoplanin, highlighting the need for continued surveillance and development of novel therapeutic strategies. []

A: this compound demonstrates significant in vitro and in vivo efficacy against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. [] Animal model studies have confirmed its effectiveness in treating infections like staphylococcal septicemia and endocarditis, paving the way for clinical applications. []

A: Researchers employ a combination of techniques to characterize and quantify this compound. Mass spectrometry and 2D-NMR spectroscopy are essential for structural assignments, particularly when studying the phosphorylation of this compound. [] These methods enable the identification and characterization of different phosphorylated derivatives.

ANone: The emergence of antibiotic resistance underscores the constant need for new therapeutic options. While this compound remains a valuable antibiotic, researchers are actively exploring alternative strategies. This includes the development of novel glycopeptide antibiotics with improved activity against resistant strains and the investigation of combination therapies to combat multidrug-resistant infections.

A: The discovery and development of this compound represents a significant milestone in combating Gram-positive bacterial infections. Early studies focused on characterizing its structure, mechanism of action, and spectrum of activity. Subsequent research efforts explored the development of semi-synthetic derivatives with improved pharmacological properties, such as MDL 62,873, which showed promising activity against various Gram-positive bacteria. [] The ongoing exploration of this compound's unique properties, including its use as a scaffold for catalyst design [, ], continues to shape its research landscape.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)